Oxidized acetyl dithranol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10O6 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(1,8-dihydroxy-9,10-dioxoanthracen-2-yl)acetic acid |
InChI |
InChI=1S/C16H10O6/c17-10-3-1-2-8-12(10)16(22)13-9(15(8)21)5-4-7(14(13)20)6-11(18)19/h1-5,17,20H,6H2,(H,18,19) |
InChI Key |
IKFRFGXQHSBCQM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=O)O |
Origin of Product |
United States |
Synthesis and Chemical Generation of Oxidized Acetyl Dithranol
Acetylation of Dithranol as a Precursor to Oxidized Forms
The acetylation of dithranol is a key chemical modification aimed at improving the stability of the parent compound. google.com This process involves the introduction of an acetyl group to the dithranol molecule, creating a less reactive and more stable entity.
Several methods have been developed for the synthesis of acetyl dithranol. A common approach involves the reaction of dithranol with an acetylating agent, such as acetyl chloride or acetic anhydride. google.com One documented method details the synthesis of acetyl dithranol by dissolving dithranol in toluene (B28343), cooling the solution, and then adding pyridine (B92270) and acetyl chloride. google.com The reaction is carried out at low temperatures to control the reaction rate and minimize side products. google.com The molar ratio of the reactants and the solvent volume are critical parameters for optimizing the yield and purity of the resulting acetyl dithranol. google.com Alternative methods have also been explored, including the use of different solvents and bases to catalyze the reaction. nih.gov For instance, the reaction of dithranol with the acid chlorides of acetylsalicylic acid or L-acetyllactic acid in the presence of collidin or pyridine in toluene has been used to prepare new 10-acylderivatives of dithranol. nih.gov
Table 1: Methods for Acetyl Dithranol Preparation
| Method | Reactants | Solvent | Catalyst/Base | Key Conditions | Reference |
| Method 1 | Dithranol, Acetyl Chloride | Toluene | Pyridine | Low temperature (-5 to 8 °C) | google.com |
| Method 2 | Dithranol, Acetylsalicylic acid chloride | Toluene | Collidin or Pyridine | Not specified | nih.gov |
| Method 3 | Dithranol, L-acetyllactic acid chloride | Toluene | Collidin or Pyridine | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
The structural characterization of acetyl dithranol is crucial for confirming its successful synthesis and purity. Techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. google.com The molecular formula of acetyl dithranol is C₁₆H₁₂O₄, and its chemical name is 10-acetyl-1,8-dihydroxy-9(10H)-anthracenone. google.com Spectroscopic data provides detailed information about the molecular structure, confirming the presence of the acetyl group and the integrity of the anthracenone (B14071504) core. The structure of oxidized acetyl dithranol has also been studied, revealing an anthraquinone (B42736) framework. embopress.orgdrugbank.com
Methods for Acetyl Dithranol Preparation
Chemical Oxidation Pathways of Acetyl Dithranol and Related Anthracenones
Acetyl dithranol, while more stable than its parent compound, is still susceptible to oxidation, particularly under certain environmental conditions. google.com The oxidation of acetyl dithranol and related anthracenones can proceed through several pathways, leading to a variety of products.
Dithranol and its derivatives can undergo auto-oxidation, a spontaneous reaction with atmospheric oxygen. google.comscielo.br This process is a key contributor to the degradation of these compounds. scielo.brscielo.br The primary oxidation products of dithranol are dithranol dimer and danthron (B1669808) (also known as 1,8-dihydroxyanthraquinone). mdpi.comnih.govscielo.brmims.come-lactancia.orgnih.gov These products are considered to be less active or inactive and are associated with the staining and irritation caused by dithranol preparations. mdpi.comscielo.br The formation of these products occurs through complex radical-mediated mechanisms. nih.gov In the absence of light, dithranol is thought to generate superoxide (B77818) radical anions. medicaljournals.se The oxidation process can be monitored by techniques like high-performance liquid chromatography (HPLC), which allows for the simultaneous measurement of dithranol and its oxidation products. researchgate.net The electrochemical oxidation of anthracene (B1667546), a related compound, also yields anthraquinone and bianthrone (B1198128). nih.gov
Table 2: Major Auto-oxidation Products of Dithranol
| Product | Chemical Name | Formation Pathway | Significance | Reference |
| Dithranol Dimer | 4,4′,5,5′-tetrahydroxy-[9,9′-bianthracene]-10,10′(9H,9′H)-dione | Dimerization of dithranol radicals | Inactive or less active, contributes to staining | mdpi.comnih.govscielo.brmims.come-lactancia.orgresearchgate.net |
| Danthron | 1,8-dihydroxyanthraquinone | Oxidation of dithranol | Inactive or less active, contributes to staining | mdpi.comnih.govscielo.brmims.come-lactancia.orgresearchgate.net |
This table is interactive. Click on the headers to sort the data.
The rate and outcome of dithranol and acetyl dithranol oxidation are significantly influenced by several environmental factors.
pH: The stability of dithranol is pH-dependent. scielo.br In weakly alkaline buffer solutions, dithranol oxidation can proceed via two different pathways depending on whether it is dissolved or suspended. nih.gov When dissolved, the primary product is the dithranol dimer, whereas in a suspended state, danthron is the main product. nih.gov The pKa of dithranol is approximately 7.9 in solution. nih.gov
Oxygen: The presence of molecular oxygen is a prerequisite for the auto-oxidation of dithranol. scielo.brscielo.br The reaction involves the reduction of oxygen to form reactive oxygen species. uni-regensburg.de
Light: Exposure to light, particularly ultraviolet (UV) radiation, accelerates the oxidation of dithranol. scielo.brscielo.brnih.gov This photo-oxidation leads to the formation of degradation products and a change in color from yellow to brown or black. scielo.brscielo.br The instability of dithranol in the presence of light is a major challenge in its formulation and clinical use. scielo.br
Temperature: Increased temperature also enhances the rate of dithranol oxidation. scielo.brscielo.brnih.gov Formulations containing dithranol are generally more stable under refrigerated conditions. scielo.br
The oxidation of dithranol and related anthracenones involves complex free radical mechanisms. nih.gov The process is believed to be initiated by the formation of a dithranol radical, which can then react with oxygen to form a peroxide radical. medicaljournals.se This initiates a chain reaction leading to the formation of the final oxidation products. The generation of free radicals is thought to be central to the therapeutic action of dithranol. mims.come-lactancia.org Theoretical studies, including quantum chemical calculations, have been employed to understand the electronic structure and reactivity of dithranol and its derivatives, providing insights into their oxidation pathways. mdpi.com The mechanism of anthracene oxidation by hydroxyl radicals has been proposed to proceed through the formation of 9-hydroxyanthracene, which then tautomerizes to 9(10H)anthracenone before further oxidation to anthraquinone. mdpi.comresearchgate.net
Influence of Environmental Factors on Oxidation Kinetics and Product Distribution (e.g., pH, Oxygen, Light)
Controlled Oxidative Derivatization Strategies for Anthracenone Systems
The anthracenone framework, which forms the core of compounds like dithranol and its derivatives, is a key target for controlled oxidative derivatization to generate new chemical entities with specific properties. researchgate.net These strategies are particularly relevant in biosynthetic pathways and biomimetic synthesis, where enzymes exert remarkable control over reaction outcomes. uni-muenchen.denih.govbohrium.comacs.org The generation of this compound from acetyl dithranol by the enzyme ActVA-Orf6 monooxygenase serves as a well-documented example of such a controlled process. nih.govresearchgate.netresearchgate.net
Enzymatic Oxidation by ActVA-Orf6 Monooxygenase:
ActVA-Orf6, a monooxygenase from Streptomyces coelicolor, is a notable enzyme that catalyzes the oxidation of phenolic compounds to quinones. nih.govresearchgate.net It is classified as a small monooxygenase that functions without the need for prosthetic groups, metal ions, or cofactors typically associated with the activation of molecular oxygen. nih.govresearchgate.net Research has shown that ActVA-Orf6 can catalyze the oxidation of the substrate analogue acetyl dithranol into its oxidized form. nih.govresearchgate.net
In structural studies, crystals of ActVA-Orf6 were soaked with synthesized acetyl dithranol. nih.gov Over time, the enzyme was observed to catalyze the substrate's oxidation, and after two weeks, the crystal structure revealed the oxidized form of acetyl dithranol bound within the enzyme's active site. researchgate.net This demonstrates a controlled, enzyme-mediated derivatization of an anthracenone system. The enzyme's active site architecture, formed by several secondary structure elements, creates a specific environment that facilitates this oxidation. nih.gov
The binding and subsequent oxidation are guided by specific interactions between the substrate and amino acid residues in the active site. nih.govnih.govuni-freiburg.de A superposition of the active sites with acetyl dithranol and its oxidized product shows how the molecule is positioned and the subtle conformational changes that occur upon oxidation. nih.govresearchgate.net Key residues such as Tyr51, Asn62, and Trp66 are crucial for stabilizing the substrate and the subsequent peroxy intermediate, ensuring the preferential oxidation at a specific carbon. nih.govnih.gov
| Research Findings: Interaction of Ligands with ActVA-Orf6 Active Site B nih.govresearchgate.net | ||
|---|---|---|
| Ligand | State | Key Hydrogen Bond Distances (Å) |
| Acetyl Dithranol | Pre-oxidation Substrate | A = 3.3, B = 3.4, F = 3.5 |
| This compound | Post-oxidation Product | A = 3.1, B = 3.4, F = 2.7 |
| Distances correspond to interactions with specific features in the active site as detailed in the source literature. nih.govresearchgate.net |
Broader Strategies for Anthracenone Systems:
The enzymatic oxidation of acetyl dithranol is representative of broader strategies used to modify anthracenone and related polyketide systems. These methods are crucial in the biosynthesis of many natural products. researchgate.net
Cofactor-Independent Oxygenases: The ActVA-Orf6 family of enzymes represents a strategy where the substrate itself, once bound in the active site, assists in the activation of molecular oxygen. nih.govresearchgate.net This often involves the formation of a stabilized carbanion or radical that can react with O₂. nih.gov Similar cofactor-free enzymes have been studied for their ability to perform oxidative transformations on various anthrone-like substrates. nih.govacs.org
Biomimetic Approaches: Inspired by natural biosynthetic pathways, chemical syntheses can employ biomimetic strategies. uni-muenchen.denih.govbohrium.com This can involve using metal catalysts or specific reaction conditions to mimic enzymatic oxidation, sometimes triggering cascade reactions to build complex molecular architectures from simpler aromatic precursors. uni-muenchen.denih.gov The oxidation of anthrone (B1665570) can also be catalyzed by various amines, demonstrating non-enzymatic but controlled approaches. researchgate.netrsc.org
Chemical Derivatization: Beyond enzymatic methods, direct chemical derivatization is used to modify the anthracenone core. The inherent reactivity of the anthrone/anthracenone structure to oxidation means that various oxidizing agents can be used. nih.gov However, controlling the site of oxidation and preventing over-oxidation to degradation products can be challenging, highlighting the specificity offered by enzymatic strategies. researchgate.net
These controlled oxidative derivatization strategies are fundamental in synthetic biology and medicinal chemistry for creating novel, functionalized anthraquinone and polyketide compounds.
Enzymatic Biotransformation and Redox Processes of Dithranol Derivatives
ActVA-Orf6 Monooxygenase: A Model System for Oxidation of Acetylated Dithranol
ActVA-Orf6 monooxygenase, originating from Streptomyces coelicolor, is a pivotal enzyme in the biosynthesis of the antibiotic actinorhodin (B73869). nih.govresearchgate.net It serves as an exemplary model for a unique class of monooxygenases that catalyze the oxidation of phenolic compounds, such as acetyl dithranol, to their corresponding quinones. nih.govasm.org A remarkable feature of ActVA-Orf6 is its ability to perform this oxygenation without the aid of any prosthetic groups, metal ions, or cofactors that are typically required for the activation of molecular oxygen. researchgate.netnih.gov This enzyme catalyzes the conversion of phenolic compounds or their keto tautomers to quinones, making its mechanism a subject of significant scientific interest. asm.org High-resolution crystallographic structures of the enzyme, both in its native form and in complex with substrate and product analogues like oxidized acetyl dithranol, have provided profound insights into its function. nih.govnih.gov
The crystal structure of ActVA-Orf6 monooxygenase, resolved to a high resolution of 1.3 Å, reveals that the enzyme exists as a homodimer, a finding consistent with previous biochemical studies. nih.gov Each monomer, comprising 113 amino acid residues, adopts a ferredoxin-like split βαβ-fold. nih.govresearchgate.net This structure belongs to the α+β fold class and is characterized by four β-strands (B1–B4) and four α-helices (A1–A4). researchgate.netresearchgate.net
A novel and critical feature of the dimeric assembly is a "swapped strand" architecture. nih.gov The C-terminal β-strand (B4, residues 103–113) of one monomer extends to the other monomer, inserting itself as the fifth strand of its β-sheet in an antiparallel fashion. nih.govresearchgate.net This domain swapping is essential for the stability of the dimer, contributing approximately 2200 Ų of the total 3300 Ų buried surface area at the extensive hydrophobic interface between the monomers. nih.gov The interface is further stabilized by specific intermolecular interactions, including tyrosine-tyrosine aromatic stacking and tyrosine-histidine hydrogen bonding involving residues Tyr63 and His52 from both monomers. nih.govresearchgate.net
Due to the compact size of the ActVA-Orf6 enzyme, nearly all of its secondary structure elements contribute to forming the active site. nih.gov The site is a cavity with a rigid floor formed by the β-sheets and covered by two arches created from the helices. nih.gov The back of this cavity is sealed by the swapped C-terminal strand from the adjacent monomer, with residue Ile110 playing a key role in this closure. nih.govresearchgate.net
Structural studies of the enzyme in complex with this compound have elucidated the specific interactions that stabilize the product in the active site. nih.govresearchgate.net Electron density maps clearly show the positioning of the ligand and key active site residues. researchgate.netresearchgate.net Several amino acid residues are crucial for binding and catalysis. A comparison of the active sites of RslO4 and ActVA-Orf6 showed that Asn62 and Trp66 are conserved and coordinate with this compound through hydrogen bonds. nih.gov
Key interacting residues in the ActVA-Orf6 active site when bound to this compound include:
Tyr51: While its exact role is not fully determined and it is not universally conserved among similar enzymes, Tyr51 is clearly positioned within the active site. researchgate.net In a related monooxygenase, a tyrosine residue (Tyr22 in RslO4) is believed to be important for stabilizing the reaction intermediate, a role potentially mirrored by Tyr51 in ActVA-Orf6. nih.gov
Asn62 and Trp66: These residues are highly conserved and appear critical for stabilizing reaction intermediates. nih.govutupub.fi They are positioned favorably to stabilize a hypothetical peroxy intermediate through hydrogen bonding. nih.gov Specifically, Trp66 is thought to be essential for orienting the substrate and facilitating electron delocalization. nih.gov
Tyr72 and Arg86: These residues form a "proton gate" at the entrance of the active site, suggesting their involvement in proton transfer during the catalytic cycle. nih.govresearchgate.net The movement of Arg86 toward Tyr72 upon ligand binding further supports its role in the reaction mechanism. researchgate.net
Gln37: Located on the opposite side of the bound substrate from the proton gate, Gln37 is part of a putative "O₂/H₂O gate," potentially controlling the access of molecular oxygen and the exit of water. nih.govresearchgate.net
The binding of different ligands, such as the substrate analogue acetyl dithranol versus the product analogue this compound, induces subtle conformational changes, particularly in the positioning of Arg86. researchgate.net
ActVA-Orf6 is a member of an unusual class of oxygenases that activate molecular oxygen without any metal or organic cofactors. asm.orgwikipedia.org The catalytic strategy relies on substrate-assisted catalysis, where the enzyme activates the substrate to react with ground-state triplet oxygen. utupub.fikcl.ac.uk It has been proposed that the enzyme abstracts a proton and an electron from the phenolic substrate, generating a phenolic radical. nih.govasm.org This radical species on the substrate is then activated for a subsequent reaction with molecular oxygen. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) simulations have provided a detailed model of the catalytic mechanism, identifying a proton-coupled electron transfer (PCET) process as a key step. rsc.orgresearchgate.net This mechanism avoids the high energy barrier typically associated with the direct reaction of a substrate with triplet oxygen. The proposed catalytic cycle involves three main steps:
Proton-Coupled Electron Transfer (PCET): The reaction initiates with a PCET from the substrate to triplet O₂, facilitated by a water molecule within the active site. rsc.orgresearchgate.net This generates a substrate radical and a peroxy radical.
C-O Bond Formation: A carbon-oxygen bond is then formed through an open-shell singlet diradical complexation pathway. rsc.orgresearchgate.net
Dehydration: The final step is the release of a water molecule to yield the final quinone product. rsc.orgresearchgate.net
This PCET-based mechanism represents a novel route for cofactor-free oxygenase catalysis. rsc.orgacs.org
The activation of molecular oxygen is intrinsically linked to the activation of the substrate. utupub.fi The enzyme's active site is structured to precisely orient the substrate for attack by O₂. nih.gov The structure suggests two distinct gates for reaction components: a proton gate involving Tyr72 and Arg86, and an O₂/H₂O gate involving Gln37. researchgate.netnih.govresearchgate.net This architecture allows for the controlled transfer of a proton from the substrate and the subsequent entry of molecular oxygen for the reaction, followed by the exit of a water molecule as a byproduct. nih.gov The conserved tryptophan residue (Trp66) has been implicated as a likely candidate for involvement in this dioxygen activation, potentially through the formation of a peroxide that then attacks the substrate. nih.gov
High-resolution crystal structures of ActVA-Orf6 in complex with both the substrate analogue acetyl dithranol and the product, this compound, have been determined, offering a comparative view of the binding process. nih.govresearchgate.net These studies reveal how the enzyme accommodates both molecules within its active site and highlight the key interactions that govern substrate recognition and product stabilization.
The binding of these ligands in the active site is primarily stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govscribd.com The table below summarizes the key interactions and distances observed in the crystal structures for acetyl dithranol (the substrate analogue) and this compound (the product). researchgate.net
Interactive Data Table: Key Residue-Ligand Interactions in ActVA-Orf6
| Interacting Residue | Ligand | Interaction Distance (Å) | Reference |
| Arg86 | Acetyl Dithranol | 3.5 | researchgate.net |
| Arg86 | This compound | 2.7 | nih.govresearchgate.net |
| Tyr72 | Acetyl Dithranol | 3.3 | researchgate.net |
| Tyr72 | This compound | 3.1 | researchgate.net |
| Asn62 | Acetyl Dithranol | 3.4 | researchgate.net |
| Asn62 | This compound | 3.4 | researchgate.net |
The analysis shows that upon binding, the residue Arg86 moves closer to Tyr72, particularly after the diffusion of the ligands into the crystal. researchgate.net The distance between the side chain of Arg86 and the ligand is notably shorter in the complex with this compound (2.7 Å) compared to acetyl dithranol (3.5 Å). nih.govresearchgate.net This suggests a tightening of the active site around the product. These structural snapshots confirm that residues Asn62 and Tyr51 are in a favorable position to stabilize a peroxy intermediate through hydrogen bonding. nih.gov
Mechanistic Insights into Cofactor-Independent Oxygen Activation and Substrate Oxidation
Proton-Coupled Electron Transfer (PCET) Mechanisms
Comparative Analysis with Other Cofactor-Independent Oxygenases
A notable class of enzymes, termed cofactor-independent oxygenases, catalyzes reactions between substrates and molecular oxygen without the need for transition metal ions or organic cofactors. nih.govnih.gov These enzymes share a common mechanistic theme of "substrate-assisted catalysis," where the substrate itself is activated to react directly with oxygen. nih.gov The biotransformation of dithranol by certain enzymes provides a clear example of this principle.
A recent investigation into a cofactor-independent enzyme, nitronate monooxygenase (NMO), using dithranol as a substrate, demonstrated the formation of a dithranyl radical and a superoxide (B77818) anion pair. beilstein-journals.org The enzyme's role is to lower the activation barrier for the reaction between the deprotonated dithranol anion (dithranol⁻) and molecular oxygen (O₂). nih.gov In the absence of the enzyme, the activation barrier for the electron transfer from dithranol⁻ to O₂ is approximately 14 kcal mol⁻¹. nih.gov However, within the NMO active site, this barrier is significantly reduced to 9.2 kcal mol⁻¹. nih.gov This catalytic efficiency stems from a drastic reduction in the reorganization energy, which drops from 40 kcal mol⁻¹ for the uncatalyzed reaction to 12 kcal mol⁻¹ for the NMO-catalyzed reaction. nih.gov
This mechanism is analogous to that of other cofactor-independent oxygenases, such as antibiotics biosynthesis monooxygenases (ABMs), which are involved in producing bacterial antibiotics. nih.gov These enzymes also facilitate the direct interaction between a substrate and O₂. nih.gov Similarly, enzymes like TcmH and ActVA-Orf6 operate in a cofactor-independent manner, where the substrates reductively activate molecular oxygen, leading to subsequent oxidation reactions. beilstein-journals.org While the specific reactions and substrates differ, the fundamental strategy of using the protein environment to activate a substrate for reaction with O₂ is a unifying feature of this enzyme class. nih.govacs.org
Comparative Energetics of Dithranol Oxygenation
| Parameter | Uncatalyzed Reaction (Dithranol⁻ + O₂) | NMO-Catalyzed Reaction (NMO–Dithranol⁻ + O₂) |
|---|---|---|
| Activation Barrier (ΔG‡) | 14 kcal mol⁻¹ | 9.2 kcal mol⁻¹ |
| Reorganization Energy (λ) | 40 kcal mol⁻¹ | 12 kcal mol⁻¹ |
General Principles of Enzymatic Redox Cycling Involving Anthracenone (B14071504) Compounds
Anthracenone compounds, including dithranol and its oxidized form, this compound (an anthraquinone (B42736) derivative), are known to undergo enzymatic redox cycling. nih.govdrugbank.com This process is a critical aspect of their biochemical activity and involves the continuous reduction and re-oxidation of the compound, leading to the generation of reactive oxygen species (ROS). nih.govnih.gov
A central principle of this cycle is the role of the anthracenone or anthraquinone as a substrate for various oxidoreductase enzymes. nih.gov For instance, anthraquinones can serve as substrates for NADH dehydrogenase. nih.gov The enzymatic process typically begins with a one-electron reduction of the quinone moiety, often catalyzed by enzymes like microsomal NADPH cytochrome P450 reductase, to form a transient semiquinone radical. nih.gov
This semiquinone radical is highly reactive. In the presence of molecular oxygen, it can transfer an electron to O₂, generating a superoxide anion (O₂•⁻) and regenerating the original quinone compound. nih.gov The regenerated quinone is then available to re-enter the cycle, leading to a continuous production of superoxide. nih.gov This superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂), by cellular superoxide dismutase (SOD) enzymes. nih.gov The propensity of a specific anthraquinone compound to participate in redox cycling is heavily dependent on its structure and its ability to act as an effective enzyme substrate, not merely its intrinsic redox potential. nih.gov This enzymatic cycling is a key mechanism by which anthracenone compounds can exert widespread biochemical effects. nih.govnih.gov
Key Components in the Redox Cycling of Anthracenone/Anthraquinone Compounds
| Component | Role in the Cycle | Example |
|---|---|---|
| Substrate | Compound undergoing reduction and oxidation | Anthraquinone |
| Enzyme | Catalyzes the reduction of the substrate | NADH Dehydrogenase, NADPH Cytochrome P450 Reductase |
| Intermediate | Reactive species formed during the cycle | Semiquinone Radical |
| Oxidant | Accepts an electron from the intermediate | Molecular Oxygen (O₂) |
| Product | Generated reactive species | Superoxide Anion (O₂•⁻) |
Molecular Mechanisms and Biochemical Interactions in Research Models
Role of Oxidation in Dithranol Derivative Activity (Theoretical and In Vitro Aspects)
The biological activity of dithranol and its derivatives is intrinsically linked to their oxidation processes. These reactions are central to the compound's mechanism of action, initiating a cascade of cellular events.
The oxidation of dithranol is a key process that is theorized to result in the generation of free radicals and reactive oxygen species (ROS). wikipedia.org Topical application of dithranol has been demonstrated to increase the production of ROS in the skin. nih.gov The auto-oxidation of dithranol and its analogues in dimethyl sulphoxide has been shown to lead to the formation of superoxide (B77818). researchgate.net This process is believed to be fundamental to its therapeutic action, where the generation of ROS contributes to its effects. impactfactor.orgnih.gov
The oxidation process can follow different pathways depending on the conditions. nih.gov In homogeneous solutions, dithranol oxidation primarily yields the dithranol dimer, while in heterogeneous suspensions, the main product is danthron (B1669808). nih.gov The pro-oxidative interactions of dithranol with skin phagocytes are thought to be related to its therapeutic mechanisms. nih.gov Studies have shown that dithranol, but not its auto-oxidized form, enhances the generation of reactive oxidants by activated polymorphonuclear leukocytes (PMNL) in vitro. nih.gov This activity is potentiated by substances like ascorbate (B8700270) and cysteine, which keep dithranol in its biologically active, reduced state. nih.gov The reactivity of the dithranol/O2 pair is influenced by the chemical environment, with the enolate form of dithranol showing greater reactivity with oxygen. nsf.gov The anthralyl radical, an intermediate in the oxidation process, is notably more reactive toward oxygen than the corresponding anion. researchgate.net
Dithranol and its oxidized forms have been shown to modulate key intracellular signaling pathways in research models. One of the significant molecular mechanisms is the activation of Protein Kinase C (PKC). nih.gov Research indicates that dithranol causes a dose-dependent activation of cytosolic PKC. nih.gov This activation appears to occur through the substitution of 1,2-diolein, a natural activator of PKC. nih.gov The stimulation of luminol-enhanced chemiluminescence (LECL) by dithranol in human neutrophils was found to be inhibited by the PKC inhibitor, H-7, further supporting the role of PKC in dithranol's pro-oxidative effects. nih.govoup.com
In addition to PKC activation, dithranol's mechanism has been linked to the modulation of the epidermal growth factor receptor (EGFR). One proposed pathway involves the induction of EGFR phosphorylation in keratinocytes. nih.gov
| Signaling Pathway | Effect of Dithranol/Oxidized Forms | Research Model | Key Findings |
|---|---|---|---|
| Protein Kinase C (PKC) | Activation | Human Neutrophils (in vitro) | Dithranol causes a dose-related activation of PKC, which initiates the generation of reactive oxidants. nih.gov The effect is inhibited by the PKC inhibitor H-7. nih.govoup.com |
| Epidermal Growth Factor Receptor (EGFR) | Induction of Phosphorylation | Keratinocytes (theoretical) | Proposed as a potential cellular target and pathway for dithranol's action. nih.gov |
A significant aspect of dithranol's mechanism of action involves its interaction with mitochondria. Dithranol accumulates in mitochondria, where it interferes with cellular energy supply. wikipedia.orgresearchgate.net This interference is likely mediated by the oxidation of dithranol, which releases free radicals. wikipedia.org The compound has been shown to inhibit cellular respiration, a key mitochondrial function. nih.gov
In vitro studies using yeast have demonstrated that dithranol is a potent inducer of respiration-deficient (RD) mutants, a change likely occurring in the mitochondrial DNA. medicaljournals.semedicaljournalssweden.se Electron microscopy of dithranol-treated psoriatic epidermis revealed ultrastructural changes in a large number of mitochondria, particularly affecting the inner membrane and cristae. medicaljournalssweden.se These morphological changes are consistent with those seen in chemically induced RD strains of yeast. medicaljournalssweden.se This has led to the hypothesis that a crucial step in dithranol's action is the induction of a certain number of respiration-deficient mitochondria within epidermal cells. medicaljournalssweden.se
Dithranol has demonstrated anti-proliferative effects in various research models, which appear to result from the inhibition of DNA synthesis and repair mechanisms. wikipedia.orgnih.govmedchemexpress.commedchemexpress.com The interference with the cell's energy supply via mitochondrial disruption impedes DNA replication, thereby slowing the excessive cell division characteristic of certain conditions. wikipedia.org In cultured human T98G cells, dithranol at a concentration of 1.1 μM was found to inhibit replication by 50%. medchemexpress.com
The anti-proliferative activity of dithranol is a key component of its mechanism. nih.gov Studies on HeLa cells have also shown inhibition of proliferation by dithranol. medicaljournalssweden.se The interaction between dithranol and DNA has been considered a likely important factor for its therapeutic effect. medicaljournals.se
Interference with Mitochondrial Processes and Cellular Respiration (In Vitro Studies)
Structure-Activity Relationships in Oxidative Pathways of Acyl Dithranol Analogues
The chemical structure of dithranol derivatives significantly influences their activity and properties, including their oxidative potential. Modifications, particularly at the C-10 methylene (B1212753) group, have been a major focus of research to improve the therapeutic profile. nih.gov
Studies on 10-meso-substituted acyl analogues of dithranol have revealed a clear structure-activity relationship. As a general rule, increasing the length of the carbon chain of the 10-acyl substituent (from acetyl, 2 carbons, to myristoyl, 14 carbons) leads to a decrease in the irritative and staining properties of the molecule. medicaljournalssweden.se For example, 10-butyryldithranol (butantrone) has been shown to cause less irritation and staining compared to dithranol in short-contact therapy. medicaljournals.se The oxidation of these 10-acyldithranol derivatives has been studied, with 1,8-dihydroxyanthraquinone being a resulting product. medicaljournalssweden.semedicaljournals.secapes.gov.br
| Dithranol Analogue | Modification | Observed Property (Relative to Dithranol) | Reference |
|---|---|---|---|
| 10-acetyldithranol | Acetyl group at C-10 | Decreased irritation and staining | medicaljournalssweden.se |
| 10-propionyldithranol | Propionyl group at C-10 | Decreased irritation and staining | medicaljournalssweden.se |
| 10-butyryldithranol (Butantrone) | Butyryl group at C-10 | Decreased irritation and staining | medicaljournalssweden.semedicaljournals.se |
| 10-valeryldithranol | Valeryl group at C-10 | Decreased irritation and staining | medicaljournalssweden.se |
| 10-myristoyldithranol | Myristoyl group at C-10 | Decreased irritation and staining | medicaljournalssweden.se |
Structural analysis of acetyl dithranol and oxidized acetyl dithranol bound to the active site of the enzyme ActVA-Orf6 monooxygenase shows how the molecule is positioned for oxidation. nih.govresearchgate.net The hydroxyl groups form crucial hydrogen bonds within the active site, fixing the substrate's position. researchgate.net This detailed structural information provides insight into the preferential oxidation at specific carbons. nih.gov
Theoretical Basis for Prodrug Approaches Involving Dithranol Oxidation
The undesirable properties of dithranol, such as chemical instability, skin irritation, and staining, have driven the development of prodrug strategies. nih.govimpactfactor.org These strategies aim to temporarily modify the dithranol structure to improve its stability and reduce side effects, with the active drug being released at the target site. impactfactor.org
One common approach involves derivatization at the C-1 and C-8 hydroxyl groups. nih.gov Creating an ester linkage at these sites is a prominent strategy. mdpi.com For instance, a co-drug linking dithranol to naproxen (B1676952) via an ester bond was designed with the goal of being cleaved by endogenous skin esterases to release both active agents. nih.gov This structural modification can also confer greater chemical stability by reducing auto-oxidation and has been hypothesized to reduce the severe discoloration associated with dithranol. nih.gov
Another theoretical prodrug, DIT-SAL, proposes joining dithranol and salicylic (B10762653) acid with an ester bond. mdpi.comresearchgate.net The concept is that endogenous esterases would hydrolyze this bond, releasing the two active compounds in a 1:1 ratio. mdpi.comresearchgate.net Such prodrugs are designed to overcome the limitations of dithranol, such as its instability and rapid oxidation, which leads to degradation products like danthron and dithranol dimer that are responsible for staining. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Oxidized Acetyl Dithranol and its Biotransformation Products
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
For instance, in dithranol derivatives, the aromatic protons typically appear in the range of δ 6.5-8.0 ppm in ¹H NMR spectra. The protons of the C-10 methylene (B1212753) group in dithranol are observed around δ 4.2-4.6 ppm. oup.com Upon acetylation, new signals corresponding to the acetyl group's methyl protons would be expected. Oxidation of the anthracene (B1667546) core would lead to significant shifts in the aromatic region and the disappearance of the C-10 methylene protons' signal, replaced by signals indicative of a quinone-like structure.
A study on the biotransformation of dithranol triacetate, a closely related compound, identified metabolites such as 1,8-diacetoxy-9-anthrone and 1-acetoxy-8-hydroxy-9-anthrone. The structural elucidation of these metabolites heavily relies on NMR data to confirm the position and number of acetyl groups and the oxidation state of the anthracene scaffold.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Dithranol and Related Compounds
| Compound | Aromatic Protons | C-10 Protons | Other Protons |
|---|---|---|---|
| Dithranol | 6.5 - 8.0 | ~4.2 - 4.6 (s, 2H) | 12.0 - 12.4 (s, 2H, OH) |
| Chrysophanol Anthrone (B1665570) | 6.69 - 7.36 (m, 5H) | 4.27 (s, 5H) | 2.36 (s, 3H, Me), 12.22 (s, 1H, OH), 12.33 (s, 1H, OH) tandfonline.com |
| Emodin Anthrone | 6.22 - 7.16 (m, 5H) | 4.28 (s, 2H) | 2.31 (s, 3H, Me), 10.81 (s, 1H, OH), 12.21 (s, 1H, OH), 12.38 (s, 1H, OH) tandfonline.com |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Emodin Anthrone
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-1 | 162.9 |
| C-2 | 122.4 |
| C-3 | 140.1 |
| C-4 | 120.9 |
| C-4a | 154.5 |
| C-5 | 108.0 |
| C-6 | 137.1 |
| C-7 | 108.2 |
| C-8 | 162.9 |
| C-8a | 113.4 |
| C-9 | 202.5 |
| C-9a | 131.5 |
| C-10a | 163.2 |
| -CH₃ | 21.2 |
| -COOH | 167.7 |
Data from a study on the biotransformation of 1,8-Dihydroxyanthraquinone into Peniphenone. acs.org
Mass Spectrometry (MS) (e.g., HRMS, FAB, ESI)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of acetyl dithranol and its oxidized forms. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments. Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are used to gently ionize the molecules, preserving the molecular ion for detection. nih.gov
The mass spectrum of dithranol typically shows a molecular ion peak corresponding to its molecular weight. tandfonline.com For this compound, the molecular weight would increase due to the addition of oxygen atoms and the acetyl group. The fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the structure of the molecule by showing the loss of specific functional groups, such as the acetyl group or parts of the anthracene core. researchgate.net In the context of biotransformation, GC-MS has been employed to study the metabolites of dithranol. nih.govnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Collision Cross Section (Ų) | Source |
|---|---|---|
| [M-H]⁻ | 164.57495 | Predicted (DeepCCS 1.0) oup.com |
| [M+H]⁺ | 166.93295 | Predicted (DeepCCS 1.0) oup.com |
Data from DrugBank entry for this compound (DB03037). oup.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dithranol shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. tandfonline.com Upon acetylation, a new strong absorption band corresponding to the ester carbonyl group would appear. The oxidation of acetyl dithranol to a quinone-like structure would result in changes in the carbonyl stretching region, with the appearance of new bands characteristic of the quinone moiety. oup.com A patent for an acetyl dithranol paste mentions the use of IR spectroscopy to confirm the structural formula of 10-acetyl dithranol. mpg.de
Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Dithranol and Related Anthrones
| Compound | ν(OH) | ν(C=O) | Other Bands |
|---|---|---|---|
| Dithranol | ~3400 | 1630, 1605 | - |
| Chrysophanol Anthrone | - | 1640, 1620 | 1585, 1480, 1285, 1220, 1160, 780 tandfonline.com |
| Emodin Anthrone | - | 1640, 1620, 1600 | 1480, 1275, 1155, 795 tandfonline.com |
UV-Visible (UV-Vis) Spectroscopy and Chromophore Analysis of Oxidized Forms
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing the chromophore systems of dithranol and its oxidized derivatives. Dithranol itself exhibits characteristic absorption maxima. peerj.com The oxidation of the anthracene ring system to an anthraquinone (B42736) structure leads to a significant change in the chromophore, resulting in a bathochromic (red) shift in the absorption maxima. mdpi.com This change in color is a key indicator of the oxidation process. The UV-Vis spectra of dithranol degradation products like danthron (B1669808) and bianthrone (B1198128) show distinct absorption profiles compared to the parent compound. researchmap.jp
Table 5: UV-Visible Absorption Maxima (λ_max, nm) for Dithranol and its Derivatives
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Dithranol | 255, 289, 356 | - | peerj.com |
| Danthron | 425 | - | researchmap.jp |
| Danthron-SAL | 417 | - | researchmap.jp |
| Chrysophanol Anthrone | 225, 255, 293, 354 | - | tandfonline.com |
| Emodin Anthrone | 220, 250, 270, 362 | - | tandfonline.com |
X-ray Crystallography for Enzyme-Ligand Complex Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. A significant breakthrough in understanding the interaction of this compound with biological systems came from the determination of the crystal structure of the monooxygenase ActVA-Orf6 from Streptomyces coelicolor in complex with this compound (PDB ID: 1N5T). wwpdb.orgpdbj.org
This structural analysis revealed the precise binding mode of this compound within the active site of the enzyme. researchgate.net The electron density map clearly shows the oxidized form of the ligand bound within the enzyme's active site. pdbj.orgresearchgate.net The structure shows that the hydroxyl groups of the this compound form crucial hydrogen bonds with amino acid residues Trp66 and Tyr72, which anchor the substrate in the active site. researchgate.net This enzyme-ligand complex structure provides invaluable insights into the mechanism of enzymatic oxidation and the specific interactions that govern substrate recognition and catalysis.
Table 6: Crystallographic Data for ActVA-Orf6 in Complex with this compound (PDB: 1N5T)
| Parameter | Value |
|---|---|
| PDB ID | 1N5T wwpdb.org |
| Resolution | 1.3 Å researchgate.net |
| R-Value Work | 0.183 rcsb.org |
| R-Value Observed | 0.183 rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
Data from the Protein Data Bank and associated publications.
Electron Paramagnetic Resonance (EPR) Studies of Radical Formation from Dithranol and Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. The biological activity of dithranol and its derivatives is thought to be mediated, at least in part, by the formation of free radicals. nih.gov
EPR studies have been instrumental in detecting and identifying the radicals formed during the auto-oxidation of dithranol. medicaljournalssweden.se Upon application, dithranol can generate the 1,8-dihydroxy-9-anthron-10-yl radical. This radical can then lead to the formation of reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals. Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, are often employed in these studies to facilitate detection and characterization by EPR. beilstein-journals.org While direct EPR studies on acetyl dithranol are less common, the extensive research on dithranol provides a strong foundation for understanding the radical-forming potential of its acetylated and subsequently oxidized counterparts.
Table 7: Summary of EPR Findings on Dithranol Radicals
| Observation | Method | Significance | Reference |
|---|---|---|---|
| Detection of anthralin-derived radicals in skin | in vivo EPR | Confirms radical formation under therapeutic conditions. | beilstein-journals.org |
| Identification of 1,8-dihydroxy-9-anthron-10-yl radical | ESR Spectroscopy | Elucidates the primary radical species formed from dithranol. | medicaljournalssweden.se |
| Detection of superoxide and hydroxyl radicals | Spin Trapping EPR | Shows the generation of secondary reactive oxygen species. | nih.gov |
Computational Chemistry and In Silico Modeling for Oxidized Derivatives and Reaction Pathways
The study of this compound and its related derivatives benefits significantly from computational chemistry and in silico modeling. These theoretical approaches provide deep insights into the molecule's electronic structure, reactivity, and interaction pathways, which can be challenging to explore through experimental means alone. By simulating molecular behavior at a quantum level, researchers can predict properties, understand reaction mechanisms, and guide the design of new compounds.
Quantum Chemistry Calculations (e.g., DFT, TDDFT, QM/MM)
Quantum chemistry calculations are fundamental tools for investigating the electronic structure and properties of molecules like this compound. These methods solve the Schrödinger equation (or a simplified form of it) to determine the energetic and electronic state of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of many-body systems. mdpi.com It calculates the properties of a system based on its electron density, offering a balance between accuracy and computational cost. For dithranol derivatives, DFT has been employed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6–311++G(d,p) basis set, to optimize molecular geometries and calculate various properties. mdpi.comtesisenred.netescholarship.org The absence of imaginary frequencies in these calculations confirms that the computed geometries correspond to stable energy minima. mdpi.com
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to investigate electronic excitations. mdpi.comcolab.wsscholaris.ca This method is particularly valuable for calculating UV-VIS absorption spectra, which provides information about the electronic transitions between molecular orbitals. mdpi.com For instance, TDDFT calculations on dithranol derivatives have identified the specific transitions, such as from the HOMO-1 (Highest Occupied Molecular Orbital - 1) to the LUMO+1 (Lowest Unoccupied Molecular Orbital + 1), that correspond to the most intense peaks in their spectra. mdpi.com This analysis is crucial for understanding how oxidation and substitution affect the chromophore and, consequently, the color and photo-stability of the compounds. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the high accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of classical molecular mechanics for the larger, less reactive environment (like an enzyme's active site). While specific QM/MM studies on this compound are not detailed, the approach is highly relevant. For example, crystallographic studies have revealed this compound bound within the active site of the ActVA-Orf6 monooxygenase, showing specific hydrogen bonds with active site residues. researchgate.netembopress.org A QM/MM model would be the ideal method to further probe the dynamics of this interaction, stabilize proposed reaction intermediates, and elucidate the enzymatic oxidation mechanism.
Table 1: Overview of Quantum Chemistry Methods and Their Applications
| Method | Abbreviation | Primary Application | Example of Findings for Dithranol Derivatives |
|---|---|---|---|
| Density Functional Theory | DFT | Calculation of electronic structure, molecular geometry optimization, vibrational frequencies, and energies. mdpi.com | Optimized molecular structures of dithranol and its derivatives; calculation of properties like dipole moment and SCF energy. mdpi.com |
| Time-Dependent DFT | TDDFT | Calculation of excited states and prediction of UV-VIS spectra. mdpi.com | Identification of electronic transitions responsible for absorption peaks; comparison of spectra for dithranol and its oxidized products. mdpi.com |
| Quantum Mechanics/Molecular Mechanics | QM/MM | Modeling reactions and interactions in large systems, such as an enzyme active site. | Provides a theoretical framework to study the interaction of this compound with enzyme residues, as observed in crystallographic data. researchgate.netembopress.org |
Molecular Orbital Analysis (e.g., MEP, TDOS)
Molecular orbital analysis provides a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.
Frontier Molecular Orbital (FMO) analysis , focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability. mdpi.com For example, theoretical studies on a dithranol prodrug showed a high chemical hardness (1.958 eV), suggesting significant stability. mdpi.com Its ionization potential (6.280 eV) was found to be higher than its electron affinity (2.365 eV), indicating greater electron donor capability. mdpi.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. MEP analysis is instrumental in predicting how a molecule will interact with other molecules and identifying sites for intermolecular interactions like hydrogen bonding. mdpi.com
The Total Density of States (TDOS) plot provides a global picture of the molecule's electronic structure by showing the distribution of molecular orbitals at different energy levels. mdpi.com The TDOS spectrum illustrates the energy gap between the occupied and unoccupied orbitals, visually complementing the HOMO-LUMO gap data and providing a comprehensive understanding of the molecule's electronic characteristics. mdpi.com
Table 2: Summary of Molecular Orbital Analysis Findings for Dithranol Derivatives
| Analysis Type | Information Provided | Significance |
|---|---|---|
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied orbitals; HOMO-LUMO energy gap. mdpi.com | Predicts chemical reactivity, kinetic stability, and electron-donating/accepting capabilities. mdpi.com |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution on the molecular surface. mdpi.com | Identifies reactive sites for electrophilic and nucleophilic attack and potential for intermolecular interactions. mdpi.com |
| Total Density of States (TDOS) | Distribution of orbitals across different energy levels. mdpi.com | Provides a comprehensive overview of the electronic structure and the energy gap. mdpi.com |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a powerful computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. mdpi.comjussieu.fr These interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining molecular conformation, stability, and crystal packing. nih.gov
The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity, often defined as:
s(r) = c * |∇ρ(r)| / ρ(r)4/3 jussieu.fr
where 'c' is a constant. Regions of low electron density and a low reduced density gradient signify non-covalent interactions. jussieu.fr To distinguish the type of interaction, the RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The resulting scatterplots reveal distinct patterns that characterize the nature of the interaction. mdpi.com
In studies of dithranol and its derivatives, RDG analysis has been used to visualize the stabilizing forces within the molecules. The scatter plots clearly show the presence of strong intramolecular hydrogen bonds, which are critical for the stability of the molecular structure. mdpi.com This analysis can confirm, for instance, that when a substituent like salicylic (B10762653) acid is added to dithranol, it participates in forming a stabilized structure mediated by hydrogen bonds. mdpi.com
Table 3: Interpretation of Reduced Density Gradient (RDG) Scatter Plots
| Value of (sign λ₂)ρ | Interpretation | Visual Representation in NCI Plots |
|---|---|---|
| Large negative values (e.g., < -0.02 a.u.) | Strong, attractive interactions (Hydrogen Bonds). mdpi.com | Typically colored blue. |
| Values near zero (e.g., -0.01 to 0.01 a.u.) | Weak, attractive interactions (van der Waals forces). mdpi.com | Typically colored green. |
| Large positive values (e.g., > 0.02 a.u.) | Strong, repulsive interactions (Steric clashes). mdpi.com | Typically colored red. |
Future Research Directions and Theoretical Applications
Exploration of Novel Oxidized Dithranol Derivatives as Biochemical Probes
The development of new dithranol derivatives is a promising avenue of research. mdpi.com Scientists have been creating and evaluating C-10 substituted dithranol hybrids and other analogues to probe their biological activities. researchgate.net These new molecules serve as valuable tools for understanding the structural requirements for specific biological effects, such as the inhibition of keratinocyte proliferation and the induction of terminal differentiation. mdpi.com For instance, studies have examined various dithranol analogues and related anthracenones to determine their ability to induce the formation of the cornified envelope, a key marker of skin cell differentiation. mdpi.com
Deeper Elucidation of Enzymatic Pathways and Enzymes Involved in Dithranol Derivative Biotransformation beyond ActVA-Orf6
The biotransformation of dithranol is a complex process involving oxidation that results in various products, including dithranol dimers and danthron (B1669808). google.com While the enzyme ActVA-Orf6, a monooxygenase from Streptomyces coelicolor, is a well-studied example of an enzyme that oxidizes aromatic polyketide intermediates, it is part of a larger class of cofactor-independent oxygenases. nih.govresearchgate.net Future research will focus on identifying and characterizing other enzymes and pathways involved in the metabolism of dithranol and its derivatives.
Several other cofactor-independent oxygenases have been reported, such as nogalamycin (B1679386) monooxygenase (NMO or SnoaB), TnmJ, and TnmK2. researchgate.net Additionally, proteins with sequence similarity to ActVA-Orf6, like EgpO3, are suspected of carrying out similar oxidative reactions. researchgate.net Investigations into these enzymes have revealed that they can use substrates to activate molecular oxygen, often leading to the formation of a substrate radical and a superoxide (B77818) anion. researchgate.net A deeper understanding of these alternative enzymatic pathways is crucial. Elucidating how these enzymes recognize and transform dithranol derivatives will provide a more complete picture of anthracenone (B14071504) metabolism and could reveal new targets for manipulating their biological activity.
Development of Advanced Analytical Methods for Studying Redox Metabolites in Complex Biological Systems
The study of redox metabolites—the collection of molecules within a cell that participate in reduction-oxidation (redox) reactions—requires sophisticated analytical techniques. nih.govnumberanalytics.com Advancements in this area are critical for understanding the mechanism of action of compounds like oxidized acetyl dithranol in complex biological environments. The primary tools for global metabolomic profiling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). nih.govnih.gov
These methods allow for the identification and quantification of a wide range of metabolites, providing insights into metabolic pathways and redox-regulated signaling. nih.gov For example, LC-MS is increasingly recognized as an indispensable tool for analyzing oxidized lipids due to its high sensitivity and selectivity. researchgate.net NMR spectroscopy, while having lower sensitivity, is a non-destructive and highly reproducible technique that provides detailed structural information. numberanalytics.comnih.gov The development of single-cell redox metabolomics and the integration of these analytical techniques with other 'omics' technologies are emerging trends that promise a more comprehensive understanding of cellular metabolism and redox biology. numberanalytics.com
Below is a comparative table of the primary analytical techniques used in redox metabolomics.
| Technique | Principle | Advantages | Limitations | Applications in Redox Metabolomics |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules based on their physicochemical properties, followed by mass-to-charge ratio detection. nih.govresearchgate.net | High sensitivity and selectivity; suitable for non-volatile and thermally fragile molecules. nih.govresearchgate.net | Quantitation can be complex; requires sophisticated instrumentation. nih.govmdpi.com | Untargeted lipidomics; analysis of phenolic acids, flavonoids, and other semi-polar compounds. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points before mass detection. numberanalytics.com | Excellent for analyzing volatile metabolites. | Limited to volatile and thermally stable compounds; often requires derivatization. | Analysis of small organic acids and other volatile components of the metabolome. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules. numberanalytics.comnih.gov | Non-destructive; highly quantitative and reproducible; provides detailed structural information. numberanalytics.comnih.gov | Lower sensitivity compared to MS. nih.gov | Simultaneous quantification of oxidized and reduced forms of coenzymes; metabolic profiling of energy and redox metabolomes. nih.gov |
| Electrochemical Methods | Measure the current or potential changes resulting from redox reactions at an electrode surface. mdpi.com | Enable real-time monitoring. mdpi.com | Can suffer from interference from other electroactive species. mdpi.com | Real-time measurement of specific thiol antioxidants. |
Theoretical Frameworks for Designing Prodrugs with Controlled Oxidation/Release Mechanisms
The design of prodrugs—inactive precursors that are converted into active drugs within the body—is increasingly guided by theoretical and computational frameworks. mdpi.com These approaches are particularly relevant for compounds like dithranol, where controlled release could mitigate side effects. mdpi.com A key strategy involves linking the active drug to a promoiety via a bond that can be cleaved under specific physiological conditions, such as through enzymatic action. mdpi.commdpi.com
Computational methods, including quantum mechanics (QM) and molecular mechanics (MM), play a crucial role in the intelligent design of novel prodrugs. mdpi.comresearchgate.net Techniques like Density Functional Theory (DFT) can provide a deep understanding of intramolecular processes and help elucidate the parameters that influence the rate-determining step in prodrug activation. mdpi.commdpi.com For example, a novel antipsoriatic prodrug has been proposed that links dithranol and salicylic (B10762653) acid with an ester bond. mdpi.com The theoretical analysis of this molecule using computational methods helps to predict its stability, pharmacokinetic properties, and the likelihood of its cleavage by endogenous esterases to release the two active compounds. mdpi.com These in silico tools allow for the optimization of the prodrug structure to achieve a controlled release profile, enhancing therapeutic efficacy while minimizing unwanted effects. mdpi.com
Understanding the Broader Implications of Redox Signaling in Anthracenone Biochemistry
The biological activity of anthracenones like dithranol is intrinsically linked to their redox chemistry. google.comuni-tuebingen.de Dithranol is a potent reducing agent, and its oxidation is not merely a degradation process but a key step in its mechanism of action. google.comnih.gov The resulting oxidation products, including free radicals and dimers, are thought to be biologically active. google.com Understanding this process within the broader context of redox signaling is a critical area for future research.
Redox signaling is now recognized as a fundamental regulatory mechanism for numerous cellular processes, including gene expression, signal transduction, and metabolic regulation. uni-bayreuth.denih.gov Molecules like hydrogen peroxide, once considered only as damaging byproducts of metabolism, are now understood to act as signaling molecules. nih.gov The oxidation of anthracenones can be viewed as an intervention in these cellular redox networks. The study of how these compounds and their metabolites interact with cellular redox sensors and signaling pathways can provide profound insights. For instance, the molecular chaperone BiP has been identified as a direct sensor of ER redox imbalance, altering its activity upon oxidation to protect the cell. elifesciences.org Exploring how anthracenones influence such redox-sensitive proteins and pathways will illuminate their biochemical effects and could lead to new therapeutic strategies that leverage the principles of redox signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
